3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride
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Overview
Description
3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylpiperidine moiety attached to a phenylpropanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclohexylpiperidine: Cyclohexylamine is reacted with 1,5-dibromopentane under basic conditions to form 2-cyclohexylpiperidine.
Attachment of Phenylpropanol: The 2-cyclohexylpiperidine is then reacted with 1-phenyl-1-propanol in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylpiperidine: Shares the cyclohexylpiperidine moiety but lacks the phenylpropanol group.
1-Phenyl-1-propanol: Contains the phenylpropanol backbone but lacks the cyclohexylpiperidine moiety.
Cyclohexylamine: A simpler compound that serves as a precursor in the synthesis of 3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the cyclohexylpiperidine and phenylpropanol groups allows for diverse interactions and applications that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-cyclohexylpiperidin-1-yl)-1-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-11-5-2-6-12-18)14-16-21-15-8-7-13-19(21)17-9-3-1-4-10-17;/h2,5-6,11-12,17,19-20,22H,1,3-4,7-10,13-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEWMUDSVBUQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCN2CCC(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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